Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may then interact with biological targets. The presence of the 2-chloro-6-fluorophenyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Methyl 3-(2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(2-bromophenyl)-3-oxopropanoate
Comparison: Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can significantly impact the compound’s chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of chlorine and fluorine can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGZQUYKBHOIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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